2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TNG-0746132 involves the preparation of pyrrolo[3,2-d]pyrimidine compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature . The compound is typically synthesized through a series of reactions involving the formation of pyrimidine rings and subsequent functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for TNG-0746132 are not widely documented, as the compound is primarily used for research purposes. the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
TNG-0746132 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving TNG-0746132 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of TNG-0746132 .
Scientific Research Applications
TNG-0746132 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of TNG-0746132 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. By targeting these pathways, TNG-0746132 can induce cell death and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TNG-0746132 include other pyrrolo[3,2-d]pyrimidine derivatives and compounds with similar anticancer activity, such as:
TNG348: A selective inhibitor of USP1, used for the treatment of BRCA1/2 mutant cancers
Other pyrrolo[3,2-d]pyrimidine derivatives: Compounds with similar structures and biological activities.
Uniqueness
TNG-0746132 is unique due to its specific molecular structure and the presence of trifluoromethyl and methoxy substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H22F3N7O |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C26H22F3N7O/c1-36-12-19(26(27,28)29)34-24(36)16-5-3-14(4-6-16)9-17-10-30-18-11-31-23(35-21(17)18)20-22(15-7-8-15)32-13-33-25(20)37-2/h3-6,10-13,15,30H,7-9H2,1-2H3 |
InChI Key |
ONJHDRGRJAZAHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)CC3=CNC4=CN=C(N=C34)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |
Origin of Product |
United States |
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